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Compound of Interest

5-Fluoropyridine-2-sulfonyl
Compound Name:
chloride

Cat. No.: B1444762

In the landscape of modern drug discovery and development, the strategic selection of
chemical building blocks is paramount. These foundational reagents dictate the accessible
chemical space and ultimately shape the pharmacological profile of novel therapeutic agents.
Among the vast arsenal of heterocyclic scaffolds, 5-Fluoropyridine-2-sulfonyl chloride has
emerged as a reagent of significant interest. Its unique confluence of a highly electron-deficient
aromatic system and a reactive sulfonyl chloride handle makes it an invaluable tool for
medicinal chemists.

This guide provides an in-depth analysis of the chemical structure and bonding of 5-
Fluoropyridine-2-sulfonyl chloride. By dissecting its molecular architecture and electronic
properties, we can elucidate the principles that govern its reactivity and appreciate its utility in
the synthesis of complex, biologically active molecules. This understanding is critical for
researchers, scientists, and drug development professionals seeking to leverage this powerful
scaffold in their synthetic campaigns. The incorporation of fluorine, a common strategy in
medicinal chemistry, further enhances its appeal by offering a means to fine-tune crucial drug-
like properties such as metabolic stability and binding affinity[1].

Molecular Architecture and Physicochemical Profile

5-Fluoropyridine-2-sulfonyl chloride is a crystalline solid at room temperature. Its
fundamental structure consists of a six-membered pyridine ring, which is substituted at the 2-
position with a sulfonyl chloride (-SO2Cl) group and at the 5-position with a fluorine atom.
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Property Value Source

CAS Number 1060802-47-2 [2]

Molecular Formula CsH3CIFNO2S [2]

Molecular Weight 195.60 g/mol [2]
O=S(C1=NC=C(F)C=C1)

SMILES [2]
(Ch=0

Inert atmosphere, store in
Storage [2]
freezer, under -20°C

The pyridine ring, an aromatic heterocycle, is inherently planar. Computational studies and
crystallographic analysis of related structures, such as 5-chloro-2-fluoropyridine, confirm the
planarity of the ring system[3][4]. The sulfonyl chloride group is positioned adjacent to the ring
nitrogen, a key feature influencing the molecule's electronic landscape. The chlorine atom of
the sulfonyl chloride moiety typically sits above the plane of the ring[5].

Caption: 2D Chemical Structure of 5-Fluoropyridine-2-sulfonyl chloride.

Electronic Landscape: The Interplay of Inductive
and Resonance Effects

The reactivity of 5-Fluoropyridine-2-sulfonyl chloride is a direct consequence of its electronic
structure. Three key features synergize to create a highly electrophilic molecule:

o The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than
carbon, leading to an inductive withdrawal of electron density from the ring. This makes the
pyridine ring inherently electron-deficient compared to benzene.

e The 5-Fluoro Substituent: The fluorine atom exerts a powerful inductive effect (-1) due to its
high electronegativity, further withdrawing electron density from the aromatic system. While it
can theoretically donate a lone pair via a mesomeric (+M) or resonance effect, for halogens,
the inductive effect is overwhelmingly dominant.
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e The 2-Sulfonyl Chloride Group: The -SO2CI group is one of the most potent electron-
withdrawing groups in organic chemistry. The sulfur atom is in a high oxidation state (+6) and
is bonded to three highly electronegative atoms (two oxygens and one chlorine). This group
strongly deactivates the ring through both inductive (-I) and mesomeric (-M) effects.

The cumulative result of these features is a pyridine ring that is exceptionally electron-poor.
This electronic depletion is relayed to the sulfonyl group, rendering the sulfur atom intensely
electrophilic and thus highly susceptible to nucleophilic attack. This heightened electrophilicity
is the cornerstone of its utility as a synthetic reagent.

Synthesis and Reactivity: A Gateway to
Sulfonamides

3.1. Synthesis of the Reagent

While specific synthesis routes for 5-Fluoropyridine-2-sulfonyl chloride are proprietary or
found in patent literature, the synthesis of analogous pyridinesulfonyl chlorides provides a
validated blueprint[6]. A common and effective method involves a Sandmeyer-type reaction
starting from the corresponding aminopyridine. For example, 2-chloropyridine-5-sulfonyl
chloride is synthesized from 2-chloro-5-aminopyridine[7]. The process involves:

o Diazotization: The primary amine is treated with a nitrite source (e.g., sodium nitrite) in a
strong acid to form a diazonium salt.

o Sulfonyl Chloride Formation: The diazonium salt solution is then added to a mixture
containing sulfur dioxide and a copper chloride catalyst, which facilitates the introduction of
the -SO2ClI group[7][8].

This established methodology provides a reliable pathway for accessing pyridyl sulfonyl
chlorides from readily available amino-pyridine precursors.

3.2. Core Reactivity: Sulfonamide Formation

The primary and most valuable reaction of 5-Fluoropyridine-2-sulfonyl chloride is its
coupling with primary or secondary amines to form stable sulfonamides[9]. This reaction is a
cornerstone of medicinal chemistry for constructing complex drug candidates.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1444762?utm_src=pdf-body
https://patents.google.com/patent/CN102898358A/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1416705.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1416705.htm
https://www.rsc.org/suppdata/c7/qo/c7qo00731k/c7qo00731k1.pdf
https://www.benchchem.com/product/b1444762?utm_src=pdf-body
http://www.cbijournal.com/paper-archive/july-august-2018-vol-4/Review-Paper-1-recent-advances-in-synthesis-of-sulfonamides-a-review.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The mechanism is a classic nucleophilic acyl substitution at the sulfur center:

e Nucleophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic sulfur
atom of the sulfonyl chloride.

o Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

o Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled,
collapsing the intermediate and re-forming the sulfur-oxygen double bonds.

o Deprotonation: A base (often an excess of the amine itself or a non-nucleophilic base like
triethylamine) removes a proton from the nitrogen to yield the final, neutral sulfonamide
product.

This reaction is highly efficient and tolerant of a wide variety of functional groups, making it
ideal for both early-stage library synthesis and late-stage functionalization of complex
molecules[10].
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Caption: Experimental workflow for sulfonamide synthesis.

Field-Proven Insights for Drug Development
Professionals

The true value of 5-Fluoropyridine-2-sulfonyl chloride lies not just in its reactivity but in the
properties it imparts to the final molecule.

o Causality in Experimental Choices: Why choose this specific building block? The 5-
fluoropyridyl moiety is not a passive spectator. Its strong electron-withdrawing nature
enhances the acidity of the N-H proton in the resulting sulfonamide (if formed from a primary
amine). This N-H bond can act as a potent hydrogen bond donor, a critical interaction for
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molecular recognition at a biological target. Furthermore, the fluorine atom itself can engage
in favorable orthogonal interactions, including F---1t and other non-covalent bonds, which
can be crucial for optimizing binding affinity and selectivity[5].

o Self-Validating Protocols: The synthesis of sulfonamides from sulfonyl chlorides is a robust
and well-established transformation[11]. The progress of the reaction can be easily
monitored by techniques like TLC or LC-MS, observing the consumption of the starting
amine and the appearance of the higher molecular weight sulfonamide product. The distinct
1H and °F NMR signals of the fluoropyridyl group provide clear spectroscopic handles for
characterization and purity assessment of the final compound.

e Authoritative Grounding in Medicinal Chemistry: The sulfonamide functional group is a
privileged scaffold in drug design, present in a wide array of approved drugs, including
diuretics, antibiotics, and protease inhibitors. The pyridine ring is another key heterocyclic
motif found in numerous pharmaceuticals. By combining these two validated
pharmacophores with the strategic placement of a fluorine atom, 5-Fluoropyridine-2-
sulfonyl chloride provides an efficient entry point to novel chemical entities with a high
probability of possessing desirable drug-like properties. Molecules bearing sulfonyl fluoride
groups, close relatives of sulfonyl chlorides, have also gained significant traction as covalent
protein modifiers and biological probes, highlighting the broad utility of the sulfur(V1)
exchange (SUFEx) platform in chemical biology[12][13].

Conclusion

5-Fluoropyridine-2-sulfonyl chloride is more than just a reagent; it is a strategic tool for
molecular design. Its chemical architecture is exquisitely tuned for reactivity, with the electron-
deficient fluoropyridine core activating the sulfonyl chloride group for efficient coupling with
amines. The resulting sulfonamides carry forward the unique structural and electronic features
of the parent building block, providing a robust platform for developing next-generation
therapeutics. A thorough understanding of its structure, bonding, and reactivity empowers
researchers to harness its full potential, accelerating the discovery of novel compounds with
significant therapeutic promise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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